Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate is a fluorinated compound that serves as a versatile building block in organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 217.24 g/mol. This compound is characterized by its unique functional groups, including a piperidine ring, which contributes to its reactivity and utility in various chemical reactions.
The compound is classified under the category of carboxylate esters and falls within the broader class of fluorinated organic compounds. It is commonly used in pharmaceutical chemistry and materials science due to its potential applications in drug development and synthesis of complex molecules. The compound's CAS number is 211108-50-8, which aids in its identification in chemical databases.
The synthesis of tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate typically involves the reaction of 4-fluoro-3-oxopiperidine with tert-butyl chloroformate. This reaction is facilitated by a base such as triethylamine, which helps to deprotonate the carboxylic acid group, allowing for the formation of the desired ester product.
The molecular structure of tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate features a tert-butyl group attached to the carboxylate moiety, while the piperidine ring contains a fluorine atom at the fourth position and a ketone functional group at the third position.
Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate can undergo various chemical transformations:
The mechanism of action for tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate primarily involves its reactivity due to the presence of both electrophilic (carbonyl) and nucleophilic (fluorine) sites:
These properties indicate that tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate is relatively stable but should be handled with care due to its potential reactivity .
Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate finds numerous applications in scientific research:
Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate is systematically identified as a 6-membered heterocycle where fluorine occupies the axial or equatorial position at C4, and a carbonyl group resides at C3. The tert-butyl ester moiety protects the nitrogen atom, enabling selective functionalization of the ring. Its IUPAC name explicitly defines the positions of the fluorine and oxo groups, though it is frequently abbreviated as "N-Boc-4-fluoro-3-piperidone" in synthetic literature [2] [5].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate |
CAS Registry Number | 72698286 (racemic mixture) [2] |
Molecular Formula | C10H16FNO3 |
Molecular Weight | 217.24 g/mol |
Common Synonyms | N-Boc-4-fluoro-3-piperidone; 1-Boc-4-fluoro-3-oxopiperidine |
Stereoisomer CAS | (3R)-isomer: 1266339-10-9 [7]; (3S)-isomer: 1450879-67-0 [3] |
The CAS number 72698286 refers specifically to the racemic mixture, while enantiopure forms have distinct identifiers. For example, the (3S)-enantiomer is designated under CAS 1450879-67-0 and is commercially available with ≥97% enantiomeric purity [3] [6].
The compound’s reactivity is governed by three key functional groups:
Table 2: Key Structural Parameters and Predicted Physicochemical Properties
Parameter | Value | Method/Source |
---|---|---|
Bond Lengths (Å) | ||
C3=O | 1.220 | Computational [5] |
C4-F | 1.410 | Computational [5] |
Bond Angles (°) | ||
F-C4-C5 | 109.5 | Computational [5] |
O=C3-C2 | 120.6 | Computational [5] |
Conformation | Half-chair (enolizable) | NMR/X-ray [3] |
LogP | 1.53 ± 0.40 | Predicted [5] |
Solubility | Moderate in DCM, ethanol; low in water | Experimental [3] |
Conformationally, the piperidine ring adopts a flexible half-chair geometry, with the fluorine substituent influencing the equilibrium between axial and equatorial forms. In polar solvents, the keto group stabilizes the enol tautomer, enabling deuterium exchange at C4 under basic conditions [3] [5]. X-ray crystallography of analogs like the (3S)-isomer confirms a distorted boat conformation, with the Boc group oriented perpendicularly to the ring plane to minimize steric strain [8].
The compound emerged as a strategic intermediate in the early 2000s, driven by the demand for fluorinated piperidines in drug discovery. Its synthesis was first achieved via electrophilic fluorination of N-Boc-3-piperidone using Selectfluor® or NFSI, a method that initially yielded racemic mixtures [2]. By 2010, asymmetric variants were developed, including enzymatic resolution and enantioselective fluorination catalyzed by cinchona alkaloids. For instance, the (3S)-enantiomer (CAS 1450879-67-0) is now produced via chiral auxiliaries or catalysts with >95% ee [3] [6].
Table 3: Historical Milestones in Development and Application
Year | Milestone | Significance |
---|---|---|
2000s | Electrophilic fluorination of N-Boc-piperidinones | Enabled scalable synthesis of racemic material [2] |
2015 | Commercialization of (3S)-isomer | Supplied kinases/HIV integrase programs [3] |
2020s | Applications in HIV integrase inhibitors | Fluorine enhanced target binding affinity [3] |
The compound’s versatility was quickly exploited in pharmaceutical synthesis:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2